molecular formula C19H23NO6S2 B2375892 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide CAS No. 573947-96-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2375892
CAS No.: 573947-96-3
M. Wt: 425.51
InChI Key: JXZQIGXJDRXDNU-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, a thiophene ring, and a dioxothiolan group

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.

Mode of Action

This compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Pharmacokinetics

Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that this compound may also have good bioavailability and metabolic stability, but further studies are needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of the thiophene ring and the dioxothiolan group. Common reagents used in these reactions include methoxybenzoyl chloride, thiophene-2-methylamine, and dioxothiolane. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothiolan group to a thiol group.

    Substitution: The methoxy groups on the benzamide core can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under specific conditions, such as controlled temperatures and inert atmospheres, to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dioxothiolan group can yield sulfoxides or sulfones, while substitution of the methoxy groups can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-(thiophen-2-ylmethyl)benzamide
  • N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxy-N-(thiophen-2-ylmethyl)benzamide
  • N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dioxothiolan group, in particular, allows for unique reactivity and interactions that are not observed in similar compounds.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxy-N-(thiophen-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO6S2/c1-24-16-9-13(10-17(25-2)18(16)26-3)19(21)20(11-15-5-4-7-27-15)14-6-8-28(22,23)12-14/h4-5,7,9-10,14H,6,8,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZQIGXJDRXDNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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